

2,4-Dichloro-6-nitrophenol CAS 609-89-2

physical characteristics

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Compound of Interest

Compound Name: 2,4-Dichloro-6-nitrophenol

Cat. No.: B1219690

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An In-depth Technical Guide on the Physical Characteristics of **2,4-Dichloro-6-nitrophenol** (CAS 609-89-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of **2,4-Dichloro-6-nitrophenol**, a compound identified by the CAS number 609-89-2. The information is compiled from various chemical and safety databases, offering a centralized resource for laboratory and research applications.

Chemical Identity and General Properties

2,4-Dichloro-6-nitrophenol is an organic compound featuring a phenol ring substituted with two chlorine atoms and a nitro group.[1] Its chemical structure consists of a benzene ring with hydroxyl, nitro, and chloro functional groups attached.[2] This compound is known for its use as a pesticide, herbicide, and as an intermediate in chemical synthesis.[1][2]

Property	Value	Citation(s)
CAS Number	609-89-2	[1][2][3][4][5]
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₃	[1][2][3][4][6]
Molecular Weight	208.00 g/mol (or 207.999 g/mol)	[2][4][5][7]
IUPAC Name	2,4-dichloro-6-nitrophenol	[4][6][7]
Synonyms	2-Nitro-4,6-dichlorophenol, 4,6-Dichloro-2-nitrophenol, 2,4-DC6NP	[1][7]
Appearance / Form	Yellow to orange powder or crystalline solid	[1][2][3][7][8]

Physicochemical Data

The quantitative physical characteristics of **2,4-Dichloro-6-nitrophenol** are summarized below. These properties are critical for understanding its behavior in various experimental and environmental conditions.

Property	Value	Citation(s)
Melting Point	118-120 °C	[3][8]
Boiling Point	242.8 ± 35.0 °C (Predicted)	[3][8]
Density	1.5643 (Rough Estimate)	[3][8]
Vapor Pressure	0.000057 mmHg	[7]
pKa	4.0	[3]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[3][8]

Solubility Profile

Solvent	Solubility	Citation(s)
Water	Sparingly soluble	[2]
Methanol	Slightly soluble	[3]
Chloroform	Slightly soluble	[3]
Organic Solvents (General)	Higher solubility than in water	[1]

Experimental Protocols and Methodologies

While detailed, step-by-step experimental protocols for this specific compound are not publicly available, this section outlines the standard methodologies used to determine the key physical properties listed above.

Purification by Crystallization

A common method for purifying solid organic compounds like **2,4-Dichloro-6-nitrophenol** is crystallization. A cited method for this compound is crystallization from acetic acid (AcOH).[3][8]

General Protocol:

- **Dissolution:** Dissolve the crude **2,4-Dichloro-6-nitrophenol** in a minimum amount of hot acetic acid to form a saturated solution.
- **Hot Filtration (Optional):** If insoluble impurities are present, filter the hot solution to remove them.
- **Cooling:** Allow the solution to cool slowly and undisturbed to room temperature, which may be followed by further cooling in an ice bath to promote crystal formation.
- **Crystal Collection:** Collect the formed crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals, typically in a desiccator or a vacuum oven, to remove any residual solvent.

Melting Point Determination

The melting point is a crucial indicator of purity. It is typically determined using a melting point apparatus where a small sample in a capillary tube is heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For a pure compound, this range is narrow.

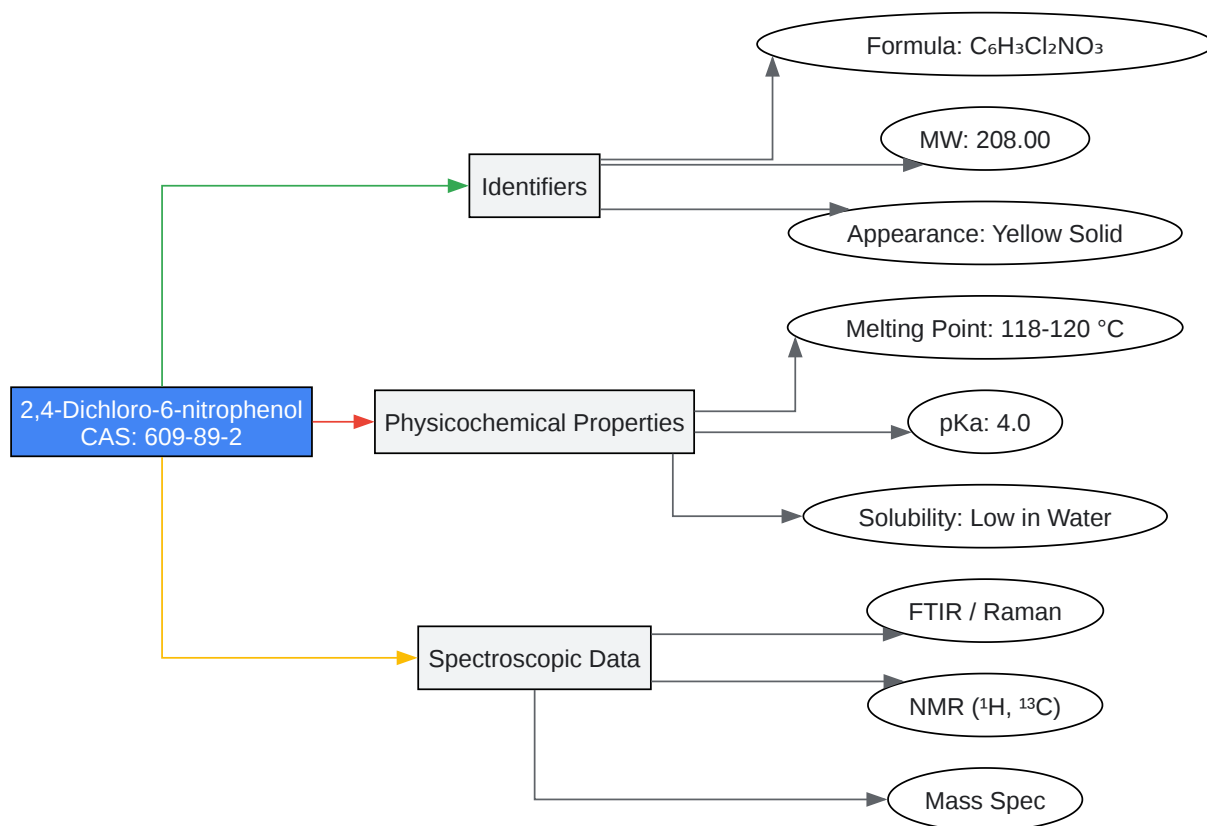
Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and identity of a compound.

- Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule. The FT-Raman and FTIR spectra for **2,4-dichloro-6-nitrophenol** have been studied.[3][8] Data is available in public databases.[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy provide detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.[7]
- Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[4][7]
- UV-Visible Spectroscopy: UV-Vis spectra can provide information about the electronic transitions within the molecule.[7]

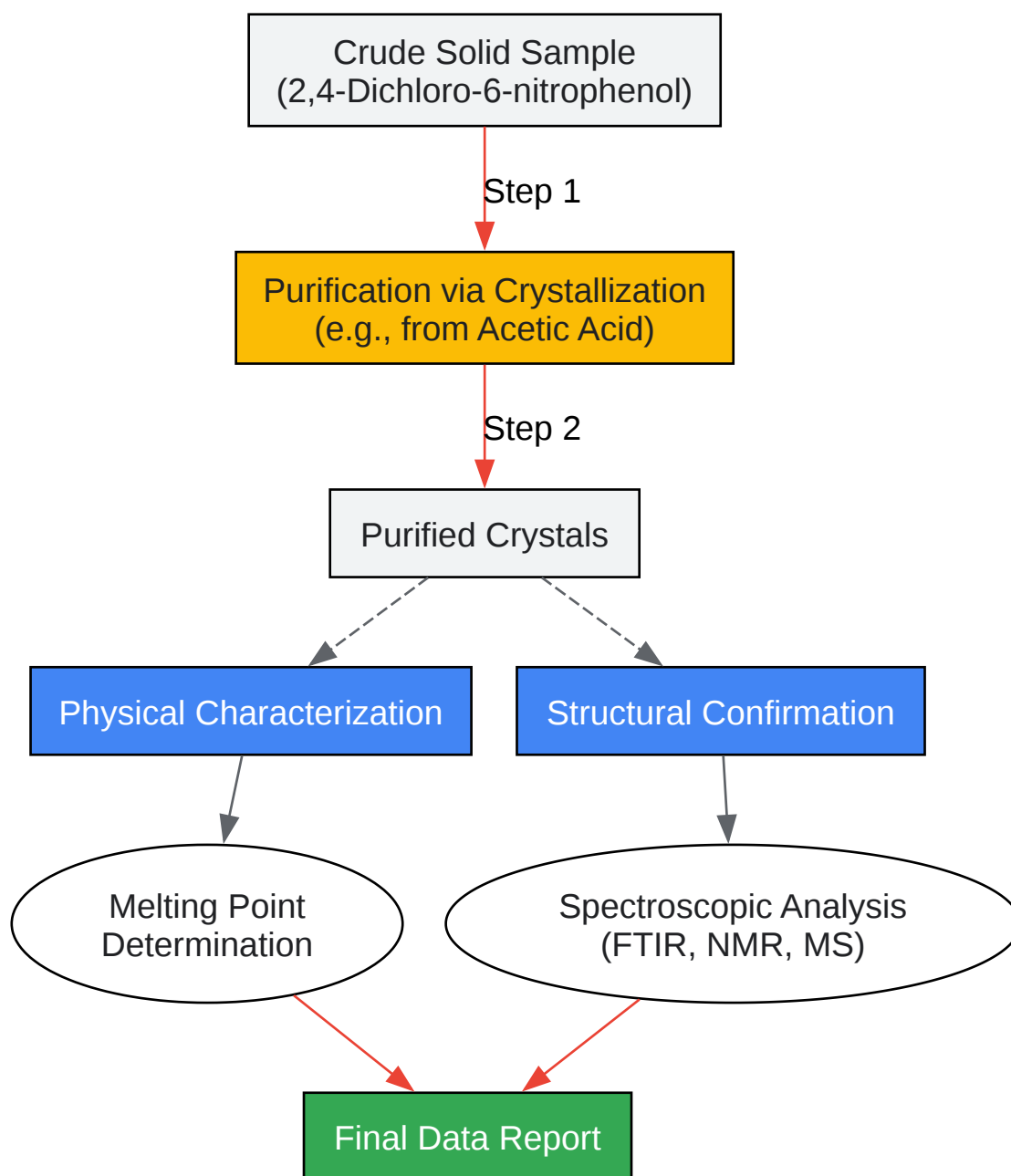
Visualizations

The following diagrams illustrate the key relationships and a typical experimental workflow for the characterization of **2,4-Dichloro-6-nitrophenol**.



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Caption: Logical relationship of key identifiers and properties.



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Caption: Experimental workflow for purification and characterization.

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